molecular formula C17H15ClN2O4 B6491179 4-(7-chloro-9-methoxy-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzamide CAS No. 1326890-08-7

4-(7-chloro-9-methoxy-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzamide

Cat. No.: B6491179
CAS No.: 1326890-08-7
M. Wt: 346.8 g/mol
InChI Key: CIGXQRGTGANZNX-UHFFFAOYSA-N
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Description

4-(7-Chloro-9-methoxy-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, specifically for its potential as a kinase inhibitor. This benzoxazepin derivative is offered for Research Use Only and is strictly not intended for diagnostic or therapeutic applications. The benzoxazepin core structure is recognized in scientific literature as a key pharmacophore in the development of potent enzyme inhibitors. Specifically, analogous compounds featuring the benzoxazepin motif have been identified as allosteric inhibitors of LIM domain kinases (LIMK1/2) . These kinases are crucial regulators of actin cytoskeletal dynamics, influencing critical cellular processes such as morphology, motility, and proliferation . Inhibiting LIMK activity is a pursued strategy in oncological research for potentially curbing cancer cell invasion and metastasis , as well as in neuroscience for investigating synaptic morphology and neurological disorders . The structural motif is also featured in other kinase inhibitors, such as HDAC (Histone Deacetylase) inhibitors, highlighting its versatility in drug discovery . While the specific molecular weight and full characterization data for this particular chloro-methoxy derivative are not provided in the current search results, researchers can expect it to share the core mechanistic profile of its chemical class. It serves as a valuable tool compound for investigating LIMK-related signaling pathways, studying cofilin phosphorylation, and exploring the role of cytoskeletal remodeling in various disease models. Researchers are advised to consult the product specifications and Certificate of Analysis for detailed purity and handling information.

Properties

IUPAC Name

4-(7-chloro-9-methoxy-3-oxo-5H-1,4-benzoxazepin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4/c1-23-14-7-12(18)6-11-8-20(15(21)9-24-16(11)14)13-4-2-10(3-5-13)17(19)22/h2-7H,8-9H2,1H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGXQRGTGANZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCC(=O)N(C2)C3=CC=C(C=C3)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of o-Aminophenol Derivatives

A common approach involves reacting 2-aminophenol derivatives with α,β-unsaturated carbonyl compounds. For example:

  • Starting material : 5-Chloro-3-methoxy-2-nitrophenol is reduced to the corresponding amine using hydrogenation (H₂/Pd-C).

  • Cyclization : The amine reacts with ethyl acrylate under basic conditions (K₂CO₃, DMF, 80°C) to form the benzoxazepinone ring.

Reaction conditions :

  • Temperature: 80–120°C

  • Catalyst: None or mild bases (e.g., K₂CO₃)

  • Solvent: Polar aprotic solvents (DMF, DMSO)

  • Yield: 60–75% (dependent on substituent electronics)

Mitsunobu Reaction for Ring Closure

For sterically hindered substrates, the Mitsunobu reaction (DEAD, PPh₃) facilitates ether formation between a phenolic oxygen and a secondary alcohol. This method is advantageous for installing the methoxy group early in the synthesis.

Functionalization of the Benzoxazepin Ring

The 7-chloro and 9-methoxy groups are introduced via electrophilic aromatic substitution (EAS) or directed ortho-metalation.

Chlorination via EAS

Chlorine is introduced using Cl₂ gas or N-chlorosuccinimide (NCS) in the presence of Lewis acids (FeCl₃ or AlCl₃). Regioselectivity is controlled by the methoxy group’s directing effects:

  • Positioning : Methoxy groups activate the para position, favoring chloro substitution at C7.

  • Conditions : NCS (1.2 equiv), DCM, 0°C → RT, 2 h. Yield: 85–90%.

Methoxy Group Installation

Methylation of a phenolic hydroxyl group is achieved using dimethyl sulfate (Me₂SO₄) or methyl iodide (MeI) in the presence of a base (K₂CO₃ or NaH).

  • Solvent : Acetone or DMF

  • Temperature : 50–70°C

  • Yield : >90%.

Amidation at the 4-Position

The benzamide group is introduced via coupling reactions between the benzoxazepin amine and benzoyl chloride derivatives.

Schotten-Baumann Reaction

A classical method involves reacting 4-amino-benzoxazepin with benzoyl chloride in a biphasic system (NaOH(aq)/dichloromethane):

  • Conditions : 0°C, vigorous stirring, 1 h.

  • Yield : 70–80%.

Carbodiimide-Mediated Coupling

For higher efficiency, EDCl/HOBt or DCC promotes amide bond formation under milder conditions:

  • Reagents : 4-Carboxybenzamide (1.2 equiv), EDCl (1.5 equiv), HOBt (1.5 equiv)

  • Solvent : DMF or THF

  • Temperature : RT, 12 h

  • Yield : 85–95%.

Optimization Challenges and Solutions

Regioselectivity in Chlorination

Competing chlorination at C5 or C9 is mitigated by steric shielding from the methoxy group. Computational studies (DFT) confirm that the methoxy group’s electron-donating effect directs electrophiles to C7.

Epimerization During Cyclization

The benzoxazepin ring’s stereocenter at C4 is prone to racemization under basic conditions. Low-temperature protocols (0–10°C) and non-basic cyclization agents (e.g., PPTS) reduce epimerization.

Analytical Data and Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : Key signals include δ 7.8–8.1 ppm (benzamide aromatic protons), δ 4.2–4.5 ppm (oxazepin CH₂), and δ 3.8 ppm (OCH₃).

  • HPLC Purity : >98% (C18 column, MeCN/H₂O gradient).

  • MS (ESI+) : m/z 403.1 [M+H]⁺.

Industrial-Scale Considerations

Batch processes for the target compound face challenges in:

  • Solvent Recovery : DMF and DMSO require energy-intensive distillation.

  • Catalyst Costs : Pd-based catalysts in coupling steps are replaced with cheaper Ni alternatives in recent patents.

Emerging Methodologies

Flow Chemistry

Microreactors enable faster cyclization (5 min vs. 2 h) and improved heat management.

Enzymatic Amidation

Lipases (e.g., CAL-B) catalyze amide bond formation in aqueous media, reducing organic solvent use .

Chemical Reactions Analysis

Types of Reactions

4-(7-chloro-9-methoxy-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(7-chloro-9-methoxy-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Biological Research: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.

    Pharmaceutical Research: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(7-chloro-9-methoxy-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various signaling pathways, including those involved in cell proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes structurally related benzoxazepin and benzoxazine derivatives:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Findings References
Target Compound : 4-(7-Chloro-9-methoxy-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzamide 1,4-Benzoxazepin 7-Cl, 9-OCH₃, 3-oxo, 4-benzamide C₁₉H₁₆ClN₂O₄ 380.80 Under investigation
1-[7-(3,4-Dimethoxyphenyl)-9-{[(3R)-1-methylpiperidin-3-yl]methoxy}-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propan-1-one 1,4-Benzoxazepin 7-(3,4-dimethoxyphenyl), 9-(methylpiperidinylmethoxy), propanone C₂₇H₃₆N₂O₅ 468.58 Antiviral (Zika NS3 helicase interaction)
N-(5-Allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chloro-2-methoxybenzamide Benzo[b][1,4]oxazepin 5-allyl, 3,3-dimethyl, 4-oxo, 7-(5-Cl-2-OCH₃-benzamide) C₂₂H₂₃ClN₂O₄ 414.90 Kinase inhibition (hypothetical)
6-Chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid 1,4-Benzoxazine 6-Cl, 4-methyl, 3-oxo, 8-carboxylic acid C₁₀H₁₀ClNO₄ 243.65 Intermediate in drug synthesis
N-(2-Chloro-6-methylphenyl)-5-fluoro-4-(3-oxo-6,7-dihydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-2(9H)-yl)benzamide Triazolo-oxazepin Triazolo-oxazepin core, 5-F, 2-Cl-6-methylphenyl C₂₃H₁₈ClF₄N₅O₃ 528.87 Anticancer (kinase-targeted activity)

Substituent-Driven Functional Differences

  • Chloro and Methoxy Groups :

    • The target compound’s 7-Cl and 9-OCH₃ substituents enhance electrophilicity and metabolic stability compared to analogues like the 3,4-dimethoxyphenyl derivative in , which may improve blood-brain barrier penetration.
    • In contrast, the triazolo-oxazepin derivative uses fluorine and trifluoromethyl groups to optimize binding to hydrophobic enzyme pockets.
  • Amide Linkage: The benzamide group in the target compound and facilitates hydrogen bonding with biological targets (e.g., kinases or viral proteases), whereas the propanone group in may favor covalent interactions.
  • The triazolo-oxazepin in adds a fused triazole ring, enhancing rigidity and π-stacking interactions .

Pharmacological and Physicochemical Properties

Spectroscopic Features

  • FTIR Analysis :
    • The target compound’s carbonyl (C=O) stretches (amide and oxo groups) are expected at ~1711 cm⁻¹ , aligning with maleimide-linked benzamides in .
    • The NH stretching vibration appears near 3164 cm⁻¹ , consistent with secondary amides .

Biological Activity

The compound 4-(7-chloro-9-methoxy-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzamide is a member of the benzoxazepine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound is characterized by:

  • A benzoxazepine core which is known for various pharmacological properties.
  • Substituents such as chloro and methoxy groups that may enhance its biological activity.

The molecular formula is C16H15ClN2O3C_{16}H_{15}ClN_{2}O_{3} with a molecular weight of approximately 346.8 g/mol .

Biological Activity Overview

Benzoxazepines are known to exhibit a range of biological activities including:

  • Anticancer
  • Anti-inflammatory
  • Antimicrobial
    These activities are often attributed to their ability to interact with specific biological targets such as enzymes and receptors.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits cancer cell proliferation; cytotoxic effects on solid tumors.
Anti-inflammatoryModulates cytokine release (e.g., IL-6, TNF-α).
AntimicrobialLimited activity against certain bacterial pathogens.

The biological activity of this compound is hypothesized to involve:

  • Binding to Specific Proteins/Enzymes: The unique functional groups may enhance binding affinity and selectivity towards targets involved in disease processes.
  • Modulation of Signaling Pathways: Potential inhibition of pathways related to inflammation and cancer cell survival.

Case Study 1: Anticancer Properties

In a study evaluating the anticancer effects of benzoxazepine derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The study reported varying effects on cytokine release depending on the cancer type used, suggesting a selective mechanism of action .

Case Study 2: Anti-inflammatory Activity

Research demonstrated that certain benzoxazepine derivatives could significantly reduce the release of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. This suggests potential applications in treating inflammatory diseases .

Comparative Analysis with Related Compounds

Benzoxazepines share structural similarities with other heterocyclic compounds known for their pharmacological effects. For instance:

Compound NameActivity TypeReference
6,7-Dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepineAnticancer
8,9-Dihydrobenzo[4,5]imidazo[1,2-d]naphtho[1,2-f][1,4]oxazepineAnti-inflammatory

These comparisons highlight the unique properties of this compound within the context of its structural relatives.

Q & A

Q. Yield Optimization :

  • Vary reaction time/temperature (e.g., microwave-assisted synthesis for faster kinetics).
  • Employ continuous flow synthesis for scalable production .
  • Monitor intermediates via TLC or HPLC to minimize side reactions .

Basic: Which spectroscopic and chromatographic methods are most reliable for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Assign peaks for methoxy (δ ~3.8–4.0 ppm), benzamide carbonyl (δ ~167–170 ppm), and oxazepine ring protons (δ ~4.5–5.5 ppm) .
    • 2D NMR (HSQC, HMBC) : Resolve overlapping signals in the aromatic region and confirm connectivity .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]+) and fragmentation patterns .
  • HPLC : Use C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) for purity assessment (>95%) .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:
Discrepancies often arise from impurities or solvent polarity variations. To address this:

  • Solvent Screening : Test solubility in DMSO, methanol, chloroform, and aqueous buffers (pH 2–9) .
  • Dynamic Light Scattering (DLS) : Assess aggregation in aqueous solutions.
  • HPLC-PDA : Confirm purity (>98%) to rule out impurities affecting solubility .

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